molecular formula C56H81N13O10S B173906 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid CAS No. 149234-04-8

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid

Cat. No. B173906
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-MGQPXDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid is a useful research compound. Its molecular formula is C56H81N13O10S and its molecular weight is 1128.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Application

A novel 2H-azirin-3-amine was synthesized and utilized as a building block for dipeptides like Aib-Hyp. The study described the synthesis process and demonstrated the application of this compound in constructing model peptides, showcasing the potential of such compounds in peptide synthesis (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Synthesis of Fluorinated Tyrosines

Research described the asymmetric synthesis of fluorinated tyrosines, which are structurally related to the compound . The synthesis involved key steps like the generation of benzyl bromides and the alkylation of glycine enolate derivatives, underscoring the complexities and possibilities of synthesizing structurally intricate amino acids (Monclus, Masson, & Luxen, 1995).

Development of Antidiabetic Agents

A study identified a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists. These compounds, structurally related to the compound , were highlighted for their potential in treating type 2 diabetes and their increased potency relative to other antidiabetic agents (Henke et al., 1998).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

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